molecular formula C12H10BrNO3 B3124464 Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate CAS No. 318292-53-4

Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate

Cat. No.: B3124464
CAS No.: 318292-53-4
M. Wt: 296.12 g/mol
InChI Key: DNHQIPJJLMYTKS-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate typically involves the formylation of ethyl indole-2-carboxylate. One common method includes the use of phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to introduce the formyl group at the 3-position of the indole ring . The bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ethyl 4-bromo-3-carboxyl-1H-indole-2-carboxylate.

    Reduction: Ethyl 4-bromo-3-hydroxymethyl-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The indole ring system is known to bind with high affinity to multiple receptors, which can modulate various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate is unique due to the presence of both the bromine atom at the 4-position and the formyl group at the 3-position. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-7(6-15)10-8(13)4-3-5-9(10)14-11/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHQIPJJLMYTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC=C2Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate
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Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Reactant of Route 3
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Reactant of Route 4
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Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Reactant of Route 5
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate

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